3-Trifluoromethyl-2-methylaniline-d3 is a deuterated derivative of 3-trifluoromethyl-2-methylaniline, characterized by the substitution of hydrogen atoms in the methyl group with deuterium atoms. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and analytical studies due to its unique isotopic labeling, which allows for tracing and understanding chemical pathways in biological systems.
Source: The compound is synthesized from readily available precursors, typically involving the introduction of deuterium into the methyl group of 3-trifluoromethyl-2-methylaniline.
Classification: It falls under the category of aromatic amines, specifically substituted anilines, which are known for their utility in pharmaceuticals and agrochemicals.
The synthesis of 3-Trifluoromethyl-2-methylaniline-d3 generally involves several key steps:
The synthetic route can be summarized as follows:
This method has been optimized for industrial production to enhance yield and purity while maintaining strict control over reaction conditions such as temperature and pressure .
The molecular formula for 3-Trifluoromethyl-2-methylaniline-d3 is , with a molecular weight of approximately 178.173 g/mol. The structural representation includes:
3-Trifluoromethyl-2-methylaniline-d3 can undergo several types of chemical reactions:
These reactions are significant for modifying the compound for various applications in research and industry .
The specific conditions for these reactions vary but often include:
The mechanism of action for 3-Trifluoromethyl-2-methylaniline-d3 largely depends on its application context. In metabolic studies, the incorporation of deuterium allows researchers to trace its metabolic pathway through various biochemical processes.
The trifluoromethyl group can significantly affect how this compound interacts with enzymes and proteins, influencing its biological effects. This isotopic labeling provides valuable data on reaction kinetics and pathways in biological systems .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .
3-Trifluoromethyl-2-methylaniline-d3 has several scientific uses:
3-Trifluoromethyl-2-methylaniline-d₃ (systematic name: 2-(Trideuteriomethyl)-3-(trifluoromethyl)aniline) possesses the molecular formula C₈H₅D₃F₃N and a molecular weight of 178.17 g/mol [1] [5]. It features a benzene ring substituted with an amino group (-NH₂) at position 1, a trideuteriomethyl group (-CD₃) at position 2, and a trifluoromethyl group (-CF₃) at position 3. This specific substitution pattern creates a sterically encumbered aniline derivative where ortho-disubstitution significantly influences the amine's nucleophilicity, resonance properties, and conformational flexibility. The CAS Registry Number assigned to this deuterated compound is 1189989-60-3, distinguishing it from its non-deuterated counterpart (CAS 54396-44-0) [5] [10].
The structural significance lies in two key features:
Table 1: Structural and Molecular Characteristics of 3-Trifluoromethyl-2-methylaniline-d₃
Property | Value | Significance |
---|---|---|
Systematic Name | 2-(Trideuteriomethyl)-3-(trifluoromethyl)aniline | Precise IUPAC nomenclature identifying deuterium position. |
Molecular Formula | C₈H₅D₃F₃N | Distinguishes it from protiated form (C₈H₈F₃N). |
Molecular Weight | 178.17 g/mol | ~3 Da higher than protiated analog (175.15 g/mol) . |
CAS Registry Number | 1189989-60-3 | Unique identifier for the deuterated compound [5] [10]. |
Key Structural Features | Ortho -CD₃ and -CF₃ substituents | Governs electronic properties, steric profile, and isotopic detectability. |
This specific molecular architecture, combining isotopic labeling with strategically positioned functional groups, establishes 3-Trifluoromethyl-2-methylaniline-d₃ as a vital building block and tracer molecule within advanced chemical and pharmacological research.
The incorporation of three deuterium atoms (-CD₃ group) into 3-Trifluoromethyl-2-methylaniline-d₃ is a deliberate application of stable isotope labeling, primarily serving two critical functions in organic synthesis and drug development:
Tracing Synthetic Pathways and Metabolism: Deuterium (D) acts as a non-radioactive, stable isotopic tracer due to its distinct mass difference from hydrogen (H). In mass spectrometry (MS), the deuterated compound exhibits a characteristic +3 m/z shift in its molecular ion and fragment ions derived from or containing the -CD₃ group compared to its protiated counterpart. This mass shift allows unambiguous distinction and tracking of the deuterated molecule within complex biological matrices like blood, urine, bile, or tissue homogenates [5]. Consequently, 3-Trifluoromethyl-2-methylaniline-d₃ is indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs derived from it, such as Flunixin-d₃. Researchers can precisely quantify the parent drug and its metabolites while differentiating them from endogenous compounds.
Probing the Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond (bond dissociation energies ~105 kcal/mol vs ~100 kcal/mol). Breaking the C-D bond, therefore, requires more energy than breaking the C-H bond. This leads to the Primary Kinetic Isotope Effect (PKIE), where metabolic reactions directly involving cleavage of a C-H/D bond (e.g., hydroxylation by cytochrome P450 enzymes) occur significantly slower for the deuterated molecule compared to the protiated one. The magnitude of the KIE (kH/kD) can range from 2 to over 7 for many oxidation reactions. By incorporating deuterium at metabolically vulnerable sites, such as the benzylic methyl group in 3-Trifluoromethyl-2-methylaniline-d₃, drug designers aim to slow down specific metabolic degradation pathways. This can potentially lead to improved pharmacokinetic (PK) profiles, such as longer plasma half-life (t₁/₂), increased systemic exposure (AUC), and reduced formation of potentially toxic metabolites requiring bioactivation via that pathway [5] [9].
Table 2: Impact of Deuterium (d₃) Labeling in Organic Synthesis and Pharmacology
Role | Mechanism | Consequence/Application |
---|---|---|
Metabolic Tracer | Distinct mass signature (+3 Da per -CD₃) in MS detection. | Enables specific tracking and quantification of the deuterated compound and its metabolites in complex biological samples. |
Stereochemical Probe | Altered vibrational frequencies detectable by IR/Raman. | Provides insights into reaction mechanisms and molecular conformations. |
Primary Kinetic Isotope Effect (PKIE) | Higher activation energy required for C-D vs. C-H bond cleavage (kH/kD ≈ 2-10). | Slows down metabolic transformations (e.g., oxidative demethylation) at the labeled site, potentially improving drug PK/PD. |
Internal Standard | Near-identical chemical behavior but distinct MS signature. | Enhances accuracy and precision in quantitative bioanalysis (LC-MS/MS) of the protiated drug/metabolites [10]. |
The synthesis of 3-Trifluoromethyl-2-methylaniline-d₃ typically involves specialized deuteration methods starting from the protiated aniline precursor (2-Methyl-3-(trifluoromethyl)aniline, CAS 54396-44-0). Common strategies include catalytic exchange using deuterium gas or stepwise synthesis using deuterated building blocks (e.g., CD₃I or deuterated methyl Grignard reagents) to introduce the -CD₃ group with high isotopic purity (>98% as specified in research contexts) [5] [10]. Maintaining high isotopic purity is paramount for its effectiveness as a tracer and for minimizing isotopic interference in analytical applications.
3-Trifluoromethyl-2-methylaniline-d₃ finds its primary utility as a crucial synthetic intermediate and analytical reference standard in the development and quality control of deuterated pharmaceuticals and their metabolites, particularly within veterinary medicine:
Key Intermediate for Flunixin-d₃ Synthesis: Its most significant documented application is as the labeled aniline precursor in the synthesis of Flunixin-d₃ (CAS 1015856-60-6) [1] [10]. Flunixin (2-[[2-Methyl-3-(trifluoromethyl)phenyl]amino]nicotinic acid) is a potent non-steroidal anti-inflammatory drug (NSAID) used extensively in veterinary practice for cattle, pigs, and horses. 3-Trifluoromethyl-2-methylaniline-d₃ undergoes a crucial condensation reaction with a chloronicotinic acid derivative (e.g., ethyl 2-chloronicotinate, Flunixin Impurity C, CAS 1452-94-4 [10]) to form the core diphenylamine structure of Flunixin, but with the benzylic methyl group trideuterated. Flunixin-d₃ serves as a vital internal standard in quantitative bioanalysis (LC-MS/MS) of Flunixin and its major metabolite, 5-Hydroxy Flunixin, ensuring high accuracy and precision in pharmacokinetic and residue depletion studies mandated for veterinary drug approval and food safety (e.g., determining withdrawal times in food-producing animals) [10].
Metabolic Pathway Elucidation: While 3-Trifluoromethyl-2-methylaniline-d₃ itself is primarily an intermediate, its incorporation into larger molecules like Flunixin-d₃ allows researchers to study the metabolic fate of the ortho-methyl group in the parent drug. By tracking the deuterium label using mass spectrometry, scientists can determine if specific metabolites arise from oxidation (hydroxylation, carboxylation), conjugation (glucuronidation, sulfation), or cleavage pathways involving the benzylic methyl group. This information is crucial for understanding potential bioactivation pathways leading to reactive intermediates or for confirming the structures of major and minor metabolites [1] [5].
Table 3: Primary Research Applications of 3-Trifluoromethyl-2-methylaniline-d₃
Application Area | Specific Use | Purpose |
---|---|---|
Deuterated API Synthesis | Key building block for Flunixin-d₃ [1] [10]. | Production of stable isotope-labeled internal standard for bioanalysis. |
Quantitative Bioanalysis (LC-MS/MS) | Serves as precursor for internal standard (Flunixin-d₃). | Enables precise, accurate quantification of Flunixin and 5-Hydroxy Flunixin in biological matrices, critical for PK/PD and residue studies. |
Pharmaceutical Impurity Testing | Reference standard supporting characterization of Flunixin Impurity B (protiated analog) [10]. | Ensures quality and safety of Flunixin meglumine API and drug products through validated analytical methods. |
Metabolic Studies | Tracing the fate of the ortho-methyl group via deuterium label in metabolites. | Elucidates metabolic pathways and potential bioactivation sites related to the methyl substituent. |
The demand for high-purity 3-Trifluoromethyl-2-methylaniline-d₃ is primarily driven by the need for reliable deuterated internal standards in regulated bioanalysis and the continuous quality control of established veterinary therapeutics like Flunixin. Its economic significance lies in enabling critical studies required for drug development, registration, and post-marketing surveillance, ensuring both efficacy and safety in animal health. The compound is commercially available from specialized suppliers of fine chemicals and isotope-labeled standards (e.g., Santa Cruz Biotechnology, MedChemExpress, Pharmaffiliates) typically in small quantities (e.g., 10 mg costing approximately $360 [1]) suited for research and analytical applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: